![molecular formula C18H15NO3 B2945673 (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide CAS No. 2035000-72-5](/img/structure/B2945673.png)
(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a bifuran moiety and a phenylprop-2-enamide group
Wirkmechanismus
Target of Action
The primary target of N-([2,2’-bifuran]-5-ylmethyl)cinnamamide is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex carbohydrates into glucose.
Mode of Action
N-([2,2’-bifuran]-5-ylmethyl)cinnamamide interacts with α-glucosidase, inhibiting its activity . Molecular docking studies revealed that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 .
Biochemical Pathways
By inhibiting α-glucosidase, N-([2,2’-bifuran]-5-ylmethyl)cinnamamide affects the carbohydrate metabolism pathway. This results in a decrease in the breakdown of complex carbohydrates into glucose, which can help manage blood sugar levels, particularly beneficial for individuals with diabetes .
Pharmacokinetics
These properties indicate their potential use as lead drug candidates .
Result of Action
The inhibition of α-glucosidase by N-([2,2’-bifuran]-5-ylmethyl)cinnamamide leads to a decrease in the breakdown of complex carbohydrates into glucose. This can result in lower postprandial blood glucose levels, which is beneficial for managing diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide typically involves the reaction of 2,2’-bifuran-5-carbaldehyde with 3-phenylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylprop-2-enamide group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide
- (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide
- (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide
Uniqueness
The unique combination of the bifuran and phenylprop-2-enamide groups in (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-17(22-15)16-7-4-12-21-16/h1-12H,13H2,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMQPFOYTQBOHQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine](/img/structure/B2945590.png)
![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2945592.png)
![1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one](/img/structure/B2945594.png)
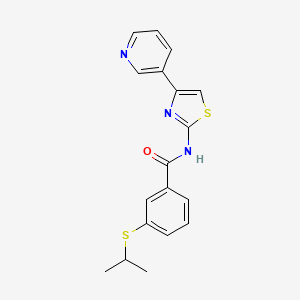
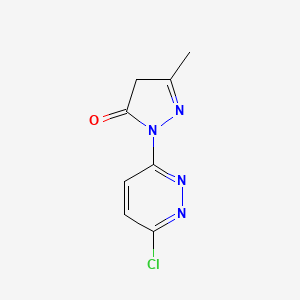
![3,6-diethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2945599.png)
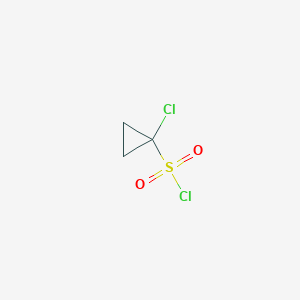
![6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2945601.png)
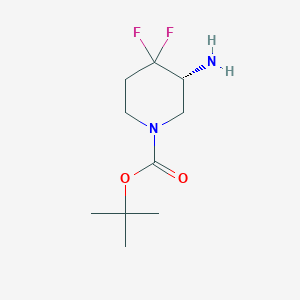
![methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2945606.png)
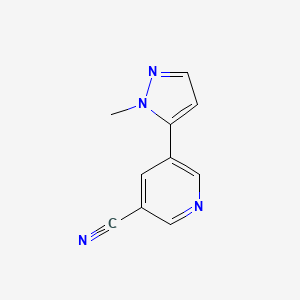
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)
![2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2945610.png)
![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2945612.png)
